molecular formula C22H38 B14311663 Docosa-10,12-diyne CAS No. 115254-98-3

Docosa-10,12-diyne

Cat. No.: B14311663
CAS No.: 115254-98-3
M. Wt: 302.5 g/mol
InChI Key: RDIWETBQCKTRSO-UHFFFAOYSA-N
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Description

Docosa-10,12-diyne is a polymerizable diacid with the molecular formula C({22})H({34})O(_{4}) It is characterized by the presence of two triple bonds located at the 10th and 12th positions of a 22-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosa-10,12-diyne can be synthesized through several methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds as follows:

  • Oxidative Coupling: : Terminal alkynes are treated with a copper(I) catalyst in the presence of an oxidizing agent such as oxygen or air. The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) and temperatures ranging from room temperature to 60°C.

  • Purification: : The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Docosa-10,12-diyne undergoes various chemical reactions, including:

  • Oxidation: : The triple bonds in this compound can be oxidized to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).

  • Reduction: : Reduction of the triple bonds can yield alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the carbon chain.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in aqueous solution, OsO(_4) in the presence of a co-oxidant.

    Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH(_4)).

    Substitution: Nucleophiles like ammonia (NH(_3)), thiols (R-SH), under basic conditions.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Amines, thioethers.

Scientific Research Applications

Docosa-10,12-diyne has a wide range of applications in scientific research:

  • Chemistry: : It is used in the synthesis of polymerizable materials and liquid crystals. The compound’s ability to form polymers makes it valuable in developing new materials with unique properties.

  • Biology: : In biological research, this compound is used to study cell membrane dynamics and interactions. Its incorporation into lipid bilayers can help elucidate the behavior of cell membranes under various conditions.

  • Medicine: : The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers explore its role in drug delivery systems and as a building block for bioactive molecules.

  • Industry: : this compound is used in the production of specialty polymers and coatings. Its polymerizable nature allows for the creation of materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism by which docosa-10,12-diyne exerts its effects depends on its application. In polymerization reactions, the triple bonds undergo a series of addition reactions, leading to the formation of long polymer chains. In biological systems, the compound can interact with cell membranes, altering their fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Docosa-10,12-diyne can be compared with other similar compounds, such as:

  • Docosa-9,11-diyne: : Similar in structure but with triple bonds at the 9th and 11th positions. It exhibits different reactivity and applications due to the position of the triple bonds.

  • Eicosa-5,7-diyne: : A shorter carbon chain with triple bonds at the 5th and 7th positions. It has distinct chemical properties and uses.

  • Hexadeca-1,3-diyne: : A much shorter chain with triple bonds at the 1st and 3rd positions. It is used in different types of polymerization reactions and material science applications.

This compound stands out due to its longer carbon chain and the specific positioning of its triple bonds, which confer unique properties and reactivity patterns.

Properties

CAS No.

115254-98-3

Molecular Formula

C22H38

Molecular Weight

302.5 g/mol

IUPAC Name

docosa-10,12-diyne

InChI

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3

InChI Key

RDIWETBQCKTRSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CC#CCCCCCCCCC

Origin of Product

United States

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